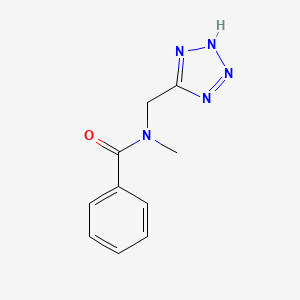
(2-Methoxyquinolin-4-yl)methanamine
Übersicht
Beschreibung
“(2-Methoxyquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 708261-70-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is (2-methoxy-4-quinolinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Methoxyquinolin-4-yl)methanamine” is 1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Methoxyquinolin-4-yl)methanamine” is a powder with a melting point of 86-89°C . and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds derived from (2-Methoxyquinolin-4-yl)methanamine, specifically the triazole-linked derivatives, have shown promising results as antimicrobial agents. These compounds have exhibited moderate to very good activities against pathogenic bacterial and fungal strains, comparable to first-line drugs used in antimicrobial therapy (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activities
A series of novel mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, demonstrated significant in vitro cytotoxicity against various human cancer cell lines. These compounds have shown potential as antitumor agents, with some derivatives displaying attractive cytotoxicity and cytostatic effects (Károlyi et al., 2012).
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Methoxyquinolin-4-yl)methanamine, was utilized to synthesize N-heterocyclic ruthenium(II) complexes, which were then employed as catalysts in transfer hydrogenation reactions. These catalysts demonstrated excellent conversions and high turnover frequency values, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
Synthesis of Thiazolidinone Derivatives
Compounds related to (2-Methoxyquinolin-4-yl)methanamine were synthesized and screened for their antibacterial and antifungal activities. These compounds, especially thiazolidinone derivatives, showed significant potential in antimicrobial activities (Rana, Mistry, & Desai, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methoxyquinolin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFOYPOCKNHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)






![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)


![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
